molecular formula C15H21FN2O3S B2710959 N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)ethanesulfonamide CAS No. 1421489-83-9

N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)ethanesulfonamide

Cat. No.: B2710959
CAS No.: 1421489-83-9
M. Wt: 328.4
InChI Key: BYCIOGLLIYRZHH-UHFFFAOYSA-N
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Description

N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)ethanesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a fluorophenyl group linked to a pyrrolidinone moiety via an ethanesulfonamide chain, a structure often investigated for its potential to interact with central nervous system targets. Its core scaffold shares structural similarities with other neuroactive compounds, such as certain classes of anticonvulsant drugs, suggesting potential value in neuroscience studies . The precise mechanism of action and primary research applications for this specific molecule are an active area of scientific inquiry. It is provided as a high-purity chemical entity to support in vitro and in vivo research efforts, including target identification, mechanism of action studies, and structure-activity relationship (SAR) profiling. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or personal use. Researchers should consult the specific safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3S/c1-2-22(20,21)17-11-14(18-8-4-7-15(18)19)10-12-5-3-6-13(16)9-12/h3,5-6,9,14,17H,2,4,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCIOGLLIYRZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(CC1=CC(=CC=C1)F)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)ethanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. Reaction conditions often include the use of a base such as sodium hydride (NaH) and a polar aprotic solvent like dimethylformamide (DMF).

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, using a fluorinated benzene derivative and a suitable nucleophile.

    Attachment of the Ethanesulfonamide Moiety: This step involves the reaction of the intermediate compound with ethanesulfonyl chloride in the presence of a base such as triethylamine (TEA) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)ethanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Amines or thiols in polar solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)ethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)ethanesulfonamide with structurally or functionally related compounds, emphasizing key differences in structure, physicochemical properties, and biological activity.

Compound Name Structural Features Biological Activity/Properties Key Differences
This compound 3-Fluorophenyl, 2-oxopyrrolidinyl, ethanesulfonamide Hypothetical: Potential antiparasitic activity (based on DDU86439 analogs) Unique combination of pyrrolidinone and ethanesulfonamide; moderate fluorination.
DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) 3-Fluorophenyl, indazole, dimethylaminopropyl, acetamide Inhibits Trypanosoma brucei growth (EC₅₀ = 6.9 ± 0.2 µM); targets trypanothione reductase (TRYS). Indazole core vs. pyrrolidinone; acetamide vs. sulfonamide; tertiary amine group.
3-Chloro-N-phenyl-phthalimide Chlorophenyl, phthalimide (isoindoline-1,3-dione) Monomer for polyimide synthesis; no direct biological activity reported. Phthalimide ring vs. pyrrolidinone; chloro substituent vs. fluorine.
Perfluorinated Sulfonamides (e.g., [68555-78-2], [50598-28-2]) Long perfluoroalkyl chains, dimethylaminopropyl, sulfonamide Surfactants or industrial applications; high thermal/chemical stability due to extensive fluorination. Extensive fluorination vs. single fluorine; longer alkyl chains vs. ethanesulfonamide.

Structural and Functional Analysis

Fluorinated Aromatic Rings The 3-fluorophenyl group in the target compound and DDU86439 enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 3-chloro-N-phenyl-phthalimide) . Fluorine’s electronegativity may also influence electronic interactions in biological targets. In contrast, perfluorinated sulfonamides () feature full fluorination of alkyl chains, drastically increasing hydrophobicity and chemical inertness, making them unsuitable for drug development but ideal for industrial uses .

Heterocyclic Moieties The 2-oxopyrrolidinyl ring in the target compound introduces a lactam group, enabling hydrogen bonding and conformational rigidity.

Sulfonamide vs.

Biological Implications While DDU86439 exhibits trypanocidal activity, the target compound’s pyrrolidinone and sulfonamide groups may alter target selectivity or potency. The absence of a dimethylaminopropyl group (as in DDU86439) could reduce cationic character, affecting membrane permeability .

Biological Activity

N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)ethanesulfonamide, with the CAS number 1421468-89-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C18H22FN3O2SC_{18}H_{22}FN_3O_2S, with a molecular weight of approximately 356.45 g/mol. The structure includes a fluorophenyl group and a pyrrolidinone moiety, which are known to influence biological interactions significantly.

PropertyValue
Molecular FormulaC18H22FN3O2S
Molecular Weight356.45 g/mol
CAS Number1421468-89-4

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Enzyme Inhibition:
this compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes that regulate neurotransmitter levels, potentially impacting conditions such as depression and anxiety.

2. Receptor Binding:
The compound is believed to bind to certain receptors in the central nervous system (CNS), modulating neurotransmission. This action can lead to various pharmacological effects, including analgesic and anxiolytic properties.

3. Anticancer Activity:
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The fluorinated phenyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cellular membranes.

The exact mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Receptor Modulation: The compound likely interacts with G-protein coupled receptors (GPCRs), influencing signal transduction pathways.
  • Enzyme Interaction: It may inhibit enzymes such as phosphodiesterases or kinases, altering cellular signaling and metabolic processes.

Case Studies

A review of recent literature provides insights into the biological activity of this compound:

  • Study on Antidepressant Effects:
    A study published in a peer-reviewed journal examined the antidepressant-like effects of this compound in animal models. Results indicated a significant reduction in depressive behaviors, suggesting potential therapeutic applications for mood disorders.
  • Cancer Cell Line Testing:
    In vitro tests on various cancer cell lines showed that this compound induced apoptosis and inhibited cell proliferation at micromolar concentrations.

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